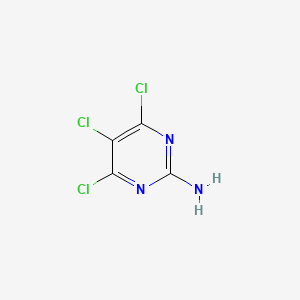

4,5,6-Trichloropyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6-trichloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUTUCGOBIRQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323205 | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-53-2 | |

| Record name | 51501-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,5,6-Trichloropyrimidin-2-amine from Tetrachloropyrimidine: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4,5,6-trichloropyrimidin-2-amine, a valuable intermediate in medicinal chemistry, starting from 2,4,5,6-tetrachloropyrimidine. The core of this transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction. This document details the underlying chemical principles, presents detailed experimental protocols adapted from established procedures for analogous compounds, and summarizes key quantitative data. Visual diagrams are provided to illustrate the reaction pathway and experimental workflow, ensuring clarity for professionals in the field.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Specifically, 2-aminopyrimidines are recognized as a highly privileged structural motif present in a wide array of bioactive molecules.[2][3] this compound serves as a versatile chemical building block, offering multiple reactive sites for further functionalization in the synthesis of complex pharmaceutical agents. The most direct synthetic route to this compound involves the selective amination of the readily available starting material, 2,4,5,6-tetrachloropyrimidine.

Core Synthesis Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The conversion of tetrachloropyrimidine to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by four electron-withdrawing chlorine atoms, makes it highly susceptible to attack by nucleophiles such as ammonia.

Regioselectivity: The primary challenge in this synthesis is controlling the regioselectivity of the amination. The chlorine atoms at the C2, C4, and C6 positions are all potential leaving groups.

-

General Reactivity: In many reactions involving dichloropyrimidines or trichloropyrimidines, the chlorine atoms at the C4 and C6 positions are kinetically favored for substitution over the C2 position.[4][5]

-

Substrate-Specific Selectivity: However, in the case of 2,4,5,6-tetrachloropyrimidine, reactions with certain nucleophiles, particularly secondary and tertiary amines, have been shown to proceed with high selectivity at the C2 position.[6] Direct amination with ammonia on similar polychlorinated pyrimidines often results in the formation of isomeric mixtures, complicating purification and reducing the yield of the desired product.[6][7]

Achieving high C2 selectivity often requires careful optimization of reaction conditions or the use of modern catalytic systems designed to direct the nucleophile to the desired position.[8]

Experimental Protocols

While a specific protocol for the direct synthesis of this compound from tetrachloropyrimidine using ammonia is not extensively detailed in the cited literature, a robust experimental procedure can be adapted from highly analogous reactions involving secondary amines, which demonstrate excellent C2 selectivity and high yields.[6]

Protocol: Synthesis of this compound

This protocol is an adapted methodology based on established procedures for similar transformations.[6]

Materials and Equipment:

-

2,4,5,6-Tetrachloropyrimidine (Starting Material)

-

Ammonia source (e.g., 7N Ammonia in Methanol, or Aqueous Ammonia 28%)

-

Solvent: Toluene or Dioxane

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

-

Thin-layer chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

-

Reaction Setup: In a properly ventilated fume hood, charge a round-bottom flask with 2,4,5,6-tetrachloropyrimidine (1.0 eq). Add a suitable solvent such as toluene (approx. 0.2-0.5 M concentration).

-

Addition of Nucleophile: To the stirred suspension, add the ammonia solution (2.0-3.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for toluene, approx. 110°C) and maintain for 1-8 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature. If a precipitate (ammonium chloride salt) has formed, it can be removed by filtration.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove excess ammonia and water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) to yield pure this compound.

-

Safety Precautions: 2,4,5,6-Tetrachloropyrimidine is a hazardous substance that can cause skin irritation and serious eye irritation.[9] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data for Analogous Syntheses

Direct and high-yield synthesis of the primary amine is challenging; however, related reactions with secondary amines on tetrachloropyrimidine show high efficiency and selectivity for the C2 position. The data from these reactions provide a valuable benchmark for optimizing the synthesis of the target compound.

| Amine Nucleophile | Solvent | Reaction Conditions | Yield (%) | Reference |

| Diethylamine | Toluene | Reflux, 1 hour | 96 | [6] |

| Piperidine | Toluene | Reflux, 5 hours | 99 | [6] |

| N,N-Dimethylaniline | Toluene | Reflux, 8 hours | 96 | [6] |

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the general experimental process.

Caption: Reaction scheme for the amination of tetrachloropyrimidine.

Caption: General workflow for the synthesis and purification.

References

- 1. mdpi.com [mdpi.com]

- 2. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]

- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines [organic-chemistry.org]

- 9. 2,4,5,6-Tetrachloropyrimidine | C4Cl4N2 | CID 15690 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 4,5,6-Trichloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5,6-Trichloropyrimidin-2-amine (CAS RN: 51501-53-2). This compound, a substituted pyrimidine, is of interest to researchers in medicinal chemistry and drug discovery as a potential building block for the synthesis of novel therapeutic agents. This document summarizes its known physical and chemical characteristics, details experimental protocols for its synthesis and reactivity, and provides relevant safety and handling information. Due to the limited availability of experimental data, this guide also includes predicted properties and highlights areas for future investigation.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of their pharmacological properties. This compound, with its reactive chlorine and amino substituents, represents a versatile scaffold for the development of new chemical entities. Its potential applications span various therapeutic areas, including oncology and infectious diseases, where pyrimidine analogs have shown significant promise. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

The experimental data for the physical properties of this compound are not extensively reported in the literature. The following tables summarize the available information, including compound identifiers and both experimental and predicted data.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Amino-4,5,6-trichloropyrimidine |

| CAS Number | 51501-53-2 |

| Molecular Formula | C₄H₂Cl₃N₃ |

| Molecular Weight | 198.44 g/mol |

| Synonyms | (4,5,6-trichloropyrimidin-2-yl)amine, NSC403354 |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | 386.3°C (Predicted) | Commercial Supplier |

| Solubility | Data not available | |

| Appearance | Data not available | |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | Commercial Supplier |

Spectral Data

-

¹H NMR: The spectrum is expected to show a broad singlet for the amino (-NH₂) protons. The chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the electronegative chlorine and nitrogen atoms.

-

IR Spectroscopy: The spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. C-Cl stretching vibrations will also be present at lower frequencies.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (198.44 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Chemical Properties and Reactivity

This compound is a reactive molecule, with its chemistry dominated by the nucleophilic substitution of the chlorine atoms and reactions involving the amino group. The electron-withdrawing nature of the pyrimidine ring and the three chlorine atoms makes the carbon atoms at positions 4, 5, and 6 susceptible to nucleophilic attack.

A key study by Lopez et al. (2009) investigated the reactivity of this compound. They reported that the reaction of 2-amino-4,5,6-trichloropyrimidine with sodium methoxide in methanol at room temperature resulted in the selective substitution of the chlorine atom at the 6-position to yield 2-amino-4,5-dichloro-6-methoxypyrimidine. This indicates a difference in reactivity among the three chlorine atoms, providing an opportunity for regioselective synthesis.

Experimental Protocols

The following experimental protocols are based on the procedures described in the scientific literature.

Synthesis of 2-Amino-4,5,6-trichloropyrimidine

The synthesis of 2-amino-4,5,6-trichloropyrimidine can be achieved via an unusual aromatic substitution of a nitro group. The following protocol is adapted from Lopez et al. (2009).

Starting Material: 2-amino-4-hydroxy-5-nitropyrimidin-6-one.

Reagents:

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

A mixture of 2-amino-4-hydroxy-5-nitropyrimidin-6-one, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF) is prepared. The optimal ratio of the starting material to POCl₃ and DMF is reported to be 1:8:4.4.

-

The reaction mixture is heated.

-

Upon completion of the reaction, the mixture is carefully poured into water.

-

The intermediate product undergoes hydrolysis upon standing in water to yield 2-amino-4,5,6-trichloropyrimidine.

Reaction with Sodium Methoxide

This protocol describes the nucleophilic substitution reaction of 2-amino-4,5,6-trichloropyrimidine with sodium methoxide, as reported by Lopez et al. (2009).

Starting Material: 2-amino-4,5,6-trichloropyrimidine.

Reagents:

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

Procedure:

-

2-amino-4,5,6-trichloropyrimidine is dissolved in methanol.

-

Sodium methoxide is added to the solution.

-

The reaction is stirred at room temperature.

-

The reaction progress is monitored to completion.

-

The product, 2-amino-4,5-dichloro-6-methoxypyrimidine, is isolated and purified.

Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, its structural motifs are present in many compounds with known pharmacological effects. The aminopyrimidine core is a well-established pharmacophore in a variety of therapeutic agents, particularly as kinase inhibitors. The trichloro-substitution offers multiple points for diversification, allowing for the generation of libraries of novel compounds for biological screening.

The reactivity of the chlorine atoms allows for their displacement with various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of functional groups. This makes this compound a valuable starting material for the synthesis of targeted libraries for screening against various biological targets, including but not limited to:

-

Protein kinases

-

Dihydropteroate synthase (DHPS) in microorganisms

-

Other enzymes and receptors where pyrimidine-based ligands have shown activity

Safety and Handling

Detailed toxicology data for this compound is not available. As with any halogenated aromatic amine, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds for drug discovery and development. While there is a notable lack of comprehensive experimental data on its physical and spectral properties, its synthesis and some aspects of its reactivity have been described in the scientific literature. This guide provides a summary of the currently available information to aid researchers in their work with this compound. Further studies are warranted to fully characterize its physicochemical properties and to explore its potential as a scaffold for the development of new therapeutic agents.

4,5,6-Trichloropyrimidin-2-amine CAS number and molecular structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5,6-Trichloropyrimidin-2-amine (CAS No: 51501-53-2), a versatile heterocyclic intermediate with significant potential in medicinal chemistry and drug development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application as a key building block for biologically active molecules, particularly as a precursor to inhibitors of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). All quantitative data is presented in structured tables, and key processes are visualized using workflow and pathway diagrams.

Core Compound Identification and Molecular Structure

This compound is a substituted pyrimidine characterized by an amine group at the C2 position and chlorine atoms at the C4, C5, and C6 positions. This substitution pattern renders the molecule an important scaffold for further chemical modifications.

Molecular Formula: C₄H₂Cl₃N₃

Molecular Weight: 198.44 g/mol

CAS Number: 51501-53-2[1]

Synonyms: 2-Amino-4,5,6-trichloropyrimidine

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is not extensively available in the cited literature. Therefore, data for closely related compounds are provided for comparison.

Table 1: Physicochemical Properties

| Property | Value | Compound | Reference |

| Molecular Formula | C₄H₂Cl₃N₃ | This compound | - |

| Molecular Weight | 198.44 g/mol | This compound | - |

| CAS Number | 51501-53-2 | This compound | [1] |

| Melting Point | 96-97 °C | 2-(N-Methylphenylamino)-4,5,6-trichloropyrimidine | |

| Melting Point | 162-164 °C | 4,5,6-Trichloropyrimidine-2-carboxamide | [2] |

| Boiling Point | 210-215 °C | 2,4,6-Trichloropyrimidine | [3] |

| Density | 1.595 g/mL at 20 °C | 2,4,6-Trichloropyrimidine | [3] |

Table 2: Spectroscopic Data (Comparative)

Note: Experimental spectra for this compound were not found in the reviewed literature. The data below is for a structurally similar derivative and related compounds and should be used as a reference for expected spectral features.

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment | Compound | Reference |

| FTIR | 3402, 3291, 3219, 3167 | N-H stretches | 4,5,6-Trichloropyrimidine-2-carboxamide | [2] |

| 1686 | C=O stretch | 4,5,6-Trichloropyrimidine-2-carboxamide | [2] | |

| ¹H NMR | 8.04 (br s, 1H), 7.32 (br s, 1H) | -NH₂ | 4,5,6-Trichloropyrimidine-2-carboxamide (in acetone-d₆) | [2] |

| ¹³C NMR | 161.9, 160.6, 155.8, 131.1 | Quaternary carbons | 4,5,6-Trichloropyrimidine-2-carboxamide (in acetone-d₆) | [2] |

| Mass Spec (EI) | 182, 184 (M+) | Molecular Ion | 2,4,5-Trichloropyrimidine | [4] |

Experimental Protocols

Synthesis of this compound

A documented synthesis of 2-amino-4,5,6-trichloropyrimidine involves the chlorination and concurrent displacement of a nitro group from a pyrimidine precursor.

Starting Material: 2-Amino-4-hydroxy-5-nitropyrimidin-6-one

Reagents:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of 2-amino-4-hydroxy-5-nitropyrimidin-6-one, phosphorus oxychloride, and N,N-dimethylformamide is prepared. The optimal reported ratio of the starting pyrimidine to POCl₃ and DMF is 1:8:4.4.

-

The reaction mixture is heated. Note: The original source does not specify the exact temperature and reaction time for this specific transformation, but similar reactions with other pyrimidines suggest elevated temperatures are required.

-

During the reaction, an intermediate, likely a Vilsmeier-Haack type adduct, is formed which facilitates the substitution of the hydroxyl and nitro groups with chlorine atoms. The amino group at the C2 position is temporarily protected.

-

Upon completion of the reaction (monitored by TLC), the mixture is carefully poured into water.

-

The aqueous workup removes the protecting group from the C2-amino function, leading to the precipitation of the crude product.

-

The solid 2-amino-4,5,6-trichloropyrimidine is collected by filtration, washed with water, and can be further purified by recrystallization.

Applications in Drug Development & Relevant Pathways

This compound is a valuable intermediate in the synthesis of targeted therapeutics. Its primary reported application is as a precursor for the development of inactivators of O⁶-methylguanine-DNA methyltransferase (MGMT), a critical DNA repair protein.[5]

Role of MGMT in DNA Repair and Cancer Therapy

MGMT is a DNA repair enzyme that removes alkyl groups from the O⁶ position of guanine, a common site of DNA damage caused by alkylating chemotherapeutic agents (e.g., temozolomide). High levels of MGMT in cancer cells can lead to resistance to these drugs. By inhibiting MGMT, cancer cells become more susceptible to the cytotoxic effects of alkylating agents.

Diagrams of Synthesis Workflow and Biological Application

Caption: Synthesis workflow for this compound and its use.

Caption: Role of MGMT in DNA repair and the action of its inhibitors.

Conclusion

This compound is a key heterocyclic building block with significant synthetic utility. Its facile synthesis and the reactivity of its chloro-substituents make it an attractive starting material for the generation of diverse chemical libraries. Its demonstrated role as a precursor to MGMT inhibitors highlights its importance for researchers and scientists in the field of oncology and drug development, offering a scaffold for the creation of novel therapeutics aimed at overcoming chemotherapy resistance. Further characterization of its physicochemical and spectroscopic properties would be beneficial for its broader application.

References

Spectroscopic Data Interpretation for 4,5,6-Trichloropyrimidin-2-amine: A Technical Guide

For Immediate Release

This in-depth technical guide offers a comprehensive analysis of the spectroscopic data for 4,5,6-trichloropyrimidin-2-amine (C₄H₂Cl₃N₃), a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document provides a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while direct experimental data for this specific molecule is limited in publicly available literature, the presented data is a robust estimation based on closely related analogs, including 4,5,6-trichloropyrimidine-2-carboxamide and various substituted aminopyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0 - 7.0 | Broad Singlet | 2H | -NH₂ |

Note: The chemical shift of the amino protons is highly dependent on the solvent and concentration. The broad nature of the signal is attributed to rapid proton exchange and quadrupolar effects of the nitrogen atom.

Table 2: ¹³C NMR Spectral Data of this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 |

| ~158 | C4, C6 |

| ~128 | C5 |

Note: The chemical shifts are estimated based on data from 4,5,6-trichloropyrimidine-2-carboxamide and other chlorinated pyrimidines. The carbon attached to the amino group (C2) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 1650 - 1600 | Strong | N-H bending (scissoring) |

| 1580 - 1550 | Strong | C=N stretching (pyrimidine ring) |

| 800 - 750 | Strong | C-Cl stretching |

Note: Primary amines typically show two N-H stretching bands in this region.[1][2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 197/199/201/203 | Variable | [M]⁺ (Molecular ion cluster) |

| 162/164/166 | Variable | [M-Cl]⁺ |

| 127/129 | Variable | [M-2Cl]⁺ |

Note: The molecular weight of this compound is 198.44 g/mol .[3] The isotopic pattern of the molecular ion will be characteristic for a compound containing three chlorine atoms, with relative peak intensities of approximately 100:98:32:3.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum should be acquired on a 300 MHz or higher field spectrometer.

-

A standard pulse sequence is used.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum should be acquired on the same spectrometer.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

The spectral width should be set to cover the expected range (e.g., 0-180 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample is then placed on the crystal, and the sample spectrum is recorded.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample (approximately 1 µg/mL) is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.

-

The molecules are ionized using a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

The detector records the abundance of each ion.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

References

An In-depth Technical Guide to the Solubility Profile of 4,5,6-Trichloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 4,5,6-trichloropyrimidin-2-amine, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility in common laboratory solvents. This includes a qualitative solubility prediction, a detailed experimental protocol for equilibrium solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility in various solvent systems, which influences reaction kinetics, purification strategies, and formulation development. This guide provides a foundational understanding of its likely solubility characteristics and a practical approach to its empirical determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amine group can form hydrogen bonds, but the heavily chlorinated ring reduces overall polarity and hinders interaction with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic compounds, including those with moderate polarity. |

| Non-polar | Hexane, Toluene, Dichloromethane | Low | The presence of the polar amine group and nitrogen heteroatoms is expected to limit solubility in non-polar solvents. |

Experimental Protocol for Equilibrium Solubility Determination

The "gold standard" for determining the solubility of a crystalline compound is the equilibrium solubility method, often referred to as the shake-flask method.[1] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.[2][3] The following protocol is a comprehensive guide to determining the equilibrium solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, acetone, hexane, toluene, dichloromethane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial for ensuring equilibrium is reached.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period to allow for equilibration. This can range from 24 to 72 hours.[1] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the dissolved compound no longer changes).[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining undissolved particles.[2][4] This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.[2]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

-

3.3. Data Analysis and Reporting

-

Calculate the solubility of this compound in each solvent, typically expressed in units such as mg/mL or mol/L.

-

The results should be reported as the mean of multiple replicates along with the standard deviation.

-

The temperature at which the solubility was determined must be clearly stated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the equilibrium solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not readily found in existing literature, this guide provides a robust framework for its determination. The predicted qualitative solubility offers a starting point for solvent selection, and the detailed experimental protocol enables researchers to generate reliable quantitative data. This information is indispensable for the effective utilization of this compound in various scientific and developmental applications.

References

An In-depth Technical Guide to the Potential Reactivity Sites of 4,5,6-Trichloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The substituted pyrimidine, 4,5,6-trichloropyrimidin-2-amine, presents a versatile platform for the synthesis of novel compounds due to its multiple potential reaction sites. This technical guide provides a comprehensive analysis of the reactivity of this molecule, focusing on the principles of nucleophilic aromatic substitution (SNAr). Understanding the regioselectivity of such reactions is paramount for the efficient design and synthesis of new drug candidates. This document outlines the predicted reactivity of the chlorinated positions, provides detailed experimental protocols for substitution reactions, and explores potential signaling pathways where derivatives of this molecule may exhibit biological activity.

Predicted Reactivity of this compound

The primary mode of reaction for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms, makes the carbon atoms bonded to chlorine susceptible to nucleophilic attack. The amino group at the C2 position, being an electron-donating group, modulates the reactivity of the chloro-substituted carbons.

The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5.[2] With the C2 position already occupied by an amino group, the focus shifts to the relative reactivity of the C4, C5, and C6 positions. The C5 position is generally the least reactive towards nucleophilic attack in pyrimidines.[3] Therefore, the most probable sites for nucleophilic substitution on this compound are the C4 and C6 positions. The electron-donating amino group at C2 is expected to have a more pronounced deactivating effect on the adjacent C4 and C6 positions compared to the more distant C5 position, but the inherent reactivity of the C4/C6 positions in pyrimidines generally overcomes this deactivation.

Theoretical Reactivity Profile

A computational analysis of the molecule's electronic properties would provide a more precise prediction of its reactivity. By calculating the partial charges on the carbon atoms and analyzing the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most electrophilic sites. Generally, in SNAr reactions, the nucleophile attacks the carbon atom with the most positive partial charge and the largest LUMO coefficient.[4]

Table 1: Predicted Reactivity of Chloro-Substituted Positions

| Position | Predicted Reactivity | Rationale |

| C4 | High | Inherently activated position for SNAr on the pyrimidine ring.[2] |

| C6 | High | Equivalent to the C4 position due to the symmetry of the pyrimidine ring.[2] |

| C5 | Low | Generally the least reactive position for SNAr on the pyrimidine ring.[3] |

Experimental Protocols for Nucleophilic Substitution

The following are detailed, generalized protocols for the reaction of this compound with common nucleophiles. Optimization of reaction conditions (solvent, temperature, base, and reaction time) may be necessary for specific substrates.

Reaction with Amine Nucleophiles

This protocol describes a general procedure for the amination of this compound.

Materials:

-

This compound

-

Amine nucleophile (primary or secondary)

-

Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)

-

Base (e.g., triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).[5]

-

Stir the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux) and monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Reaction with Thiol Nucleophiles

This protocol outlines a general method for the reaction with thiol nucleophiles.

Materials:

-

This compound

-

Thiol nucleophile

-

Anhydrous solvent (e.g., ethanol, DMF, or THF)

-

Base (e.g., sodium hydride, sodium ethoxide, or potassium carbonate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the thiol nucleophile (1.1 equiv.) in the chosen anhydrous solvent.

-

Add the base (1.1 equiv.) portion-wise at 0 °C to generate the thiolate.

-

To this solution, add this compound (1.0 equiv.).

-

Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).[6]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with a suitable organic solvent.

-

Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.

Reaction with Alcohol Nucleophiles

This protocol provides a general procedure for the substitution with alcohol nucleophiles.

Materials:

-

This compound

-

Alcohol nucleophile

-

Anhydrous solvent (e.g., THF, dioxane, or the alcohol reactant itself)

-

Base (e.g., sodium hydride, potassium tert-butoxide)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, prepare a solution of the alkoxide by adding the alcohol (1.1-1.5 equiv.) to a suspension of a strong base like sodium hydride (1.2 equiv.) in an anhydrous solvent at 0 °C.

-

Once the evolution of hydrogen gas ceases, add a solution of this compound (1.0 equiv.) in the same solvent.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, quench the reaction carefully by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Visualization of Experimental and Logical Workflows

General Experimental Workflow for Nucleophilic Aromatic Substitution

References

- 1. mdpi.com [mdpi.com]

- 2. Wnt Pathway Library - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the Charge Density Variation Caused by the Physical Properties of the Electrodes of Lithium-Ion Batteries [mdpi.com]

- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Therapeutics: An In-depth Technical Guide to the Derivatization of 4,5,6-Trichloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among the vast array of pyrimidine building blocks, 4,5,6-trichloropyrimidin-2-amine stands out as a versatile precursor for the synthesis of novel derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives originating from this highly functionalized core, with a particular focus on their applications in drug discovery.

Synthetic Strategies for Derivatization

The primary route for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of three chlorine atoms, renders the 4- and 6-positions highly susceptible to nucleophilic attack. The 2-amino group, being a moderate activating group, directs nucleophilic attack primarily to the 4- and 6-positions. The chlorine at the 5-position is generally less reactive towards nucleophilic substitution.

A general workflow for the synthesis of novel derivatives is outlined below:

Nucleophilic Substitution with Amines

The reaction of this compound with various primary and secondary amines is a common strategy to introduce diverse functionalities. These reactions are typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in a suitable solvent like ethanol or isopropanol.

Experimental Protocol: General Procedure for Amination

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol), the desired amine (1.1-1.5 eq.) and a base (e.g., triethylamine, 2.0 eq.) are added. The reaction mixture is heated to a temperature ranging from 80-120°C and stirred for 2-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated through aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[1]

Biological Activities of Novel Derivatives

Derivatives of 2-aminopyrimidines have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. Key therapeutic areas include oncology, inflammation, and infectious diseases.

Kinase Inhibition

A significant number of 2-aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Table 1: Kinase Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2-Aminopyrimidine Derivatives | CDK9/HDAC1 | 88.4 / 168.9 | [2] |

| Bisanilinopyrimidine Derivatives | Aurora A | 8.5 - 50.2 | [3] |

| 2-Aminopyrimidine Core | PLK4 | 6.7 | [4] |

| Pyrimidine-Based Inhibitors | Aurora A | <200 | [5] |

| 4-Aminoquinoline Derivatives | RIPK2 | 5.1 | [6] |

Note: The table presents data for various 2-aminopyrimidine derivatives, highlighting the potential of this scaffold in kinase inhibitor design. Specific derivatives of this compound would require dedicated screening.

Wnt Signaling Pathway Inhibition

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers. A series of 2-aminopyrimidine derivatives have been identified as specific inhibitors of this pathway with minimal cellular toxicity.[1] The hit compounds from this series demonstrated IC50 values of approximately 10 µM.[1]

The exact mechanism by which these compounds inhibit the Wnt pathway is under investigation, but it is hypothesized that they may interfere with the stabilization of β-catenin by disrupting the destruction complex.[1]

Other Biological Activities

Derivatives of 2-aminopyrimidines have also shown promise in other therapeutic areas:

-

Antimicrobial and Biofilm Modulation: Certain 2-aminopyrimidine derivatives can modulate bacterial biofilm formation, particularly against Gram-positive strains, and may help overcome antibiotic resistance.[7][8]

-

Anti-inflammatory Activity: Some derivatives have exhibited anti-inflammatory properties.

-

Antiviral and Antiprotozoal Activity: The pyrimidine core is present in many antiviral and antiprotozoal drugs, and novel derivatives are continuously being explored for these applications.[9]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituents on the 2-aminopyrimidine core allows for the exploration of structure-activity relationships, guiding the design of more potent and selective compounds.

Experimental Protocol: General Procedure for SAR Exploration

A library of derivatives is synthesized by reacting this compound with a diverse set of nucleophiles (e.g., a panel of anilines, aliphatic amines, alcohols, and thiols with varying electronic and steric properties). Each synthesized compound is purified and characterized. The biological activity of each derivative is then assessed using a relevant assay (e.g., kinase inhibition assay, cell proliferation assay). The quantitative data obtained (e.g., IC50 values) are compiled and analyzed to identify key structural features that contribute to the desired biological activity.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of novel chemical entities. The facile derivatization through nucleophilic substitution reactions allows for the systematic exploration of chemical space to identify compounds with potent and selective biological activities. The demonstrated potential of 2-aminopyrimidine derivatives as kinase inhibitors and modulators of key signaling pathways, such as the Wnt pathway, underscores the importance of this scaffold in modern drug discovery. Further investigation into the synthesis and biological evaluation of derivatives from this compound is warranted to unlock their full therapeutic potential.

References

- 1. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Structure of 4,5,6-Trichloropyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 4,5,6-Trichloropyrimidin-2-amine. Due to the limited availability of specific experimental and computational data for this particular molecule, this document outlines the established and widely accepted quantum chemical methodologies applied to analogous pyrimidine derivatives. It serves as a foundational resource for researchers and scientists engaged in the computational analysis and drug development of pyrimidine-based compounds. The guide details the theoretical background, computational protocols, and the types of electronic and structural data that can be elucidated from such studies. All data presented herein is illustrative and based on studies of structurally related molecules to provide a clear framework for future research on this compound.

Introduction

Pyrimidine and its derivatives are a critical class of heterocyclic compounds, forming the backbone of nucleic acids and finding extensive application in medicinal chemistry.[1] Their biological and chemotherapeutic importance has driven significant interest in understanding their fundamental electronic and structural properties.[2] this compound, a substituted pyrimidine, presents a molecule of interest for its potential pharmacological activities. The electronic structure of such a molecule dictates its reactivity, stability, and potential interactions with biological targets.

Theoretical studies, primarily employing quantum chemical calculations, are indispensable tools for elucidating the electronic properties of molecules.[3] These computational methods allow for the detailed investigation of molecular orbitals, charge distribution, and spectroscopic properties, offering insights that can be challenging to obtain through experimental means alone. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of organic molecules.[4][5]

Pyrimidines are classified as π-deficient heterocycles, a characteristic that is intensified by the presence of electronegative substituents like chlorine atoms.[6] This π-deficiency significantly influences their chemical behavior, making them more susceptible to nucleophilic substitution.[6] Understanding the electronic landscape of this compound is therefore crucial for predicting its reactivity and designing potential therapeutic applications.

Theoretical Methodology and Computational Protocols

The investigation of the electronic structure of molecules like this compound is predominantly carried out using computational chemistry methods.[5] The following sections detail a typical workflow and the theoretical underpinnings of such a study.

Computational Workflow

A standard theoretical study of a molecule's electronic structure follows a logical progression of computational tasks. This workflow is designed to first establish the most stable geometry of the molecule and then to calculate its various electronic properties.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4,5,6-Trichloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4,5,6-trichloropyrimidin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aminopyrimidine scaffold in a wide range of biologically active compounds. The strategic functionalization of the pyrimidine core via palladium-catalyzed cross-coupling reactions allows for the synthesis of diverse compound libraries for drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reaction of this compound with various boronic acids or their derivatives offers a direct route to a variety of substituted 2-aminopyrimidines. The reactivity of the chlorine atoms on the pyrimidine ring is dependent on their position, with the C4 and C6 positions generally exhibiting higher reactivity compared to the C2 position in related polychlorinated pyrimidines. The presence of the amino group at the C2 position can influence the electronic properties of the pyrimidine ring and, consequently, the regioselectivity of the coupling reaction.

These application notes provide a generalized protocol that can serve as a starting point for the Suzuki cross-coupling of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields and selectivity for specific substrates.

Regioselectivity

In polychlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are typically more susceptible to oxidative addition to the palladium catalyst than a chlorine atom at the C2 position. Therefore, in a reaction with one equivalent of a boronic acid, the Suzuki coupling is expected to occur preferentially at either the C4 or C6 position of this compound. The presence of the amino group at C2 may further influence this selectivity. With an excess of the boronic acid and appropriate reaction conditions, sequential or multiple couplings at the C4, C6, and potentially C5 positions can be achieved.

Experimental Protocols

The following are generalized protocols for mono- and di-arylations of this compound via Suzuki cross-coupling. These protocols are based on established procedures for related polychlorinated pyrimidines and may require optimization for the specific substrate and desired product.

Protocol 1: Mono-Arylation of this compound

This protocol is designed for the selective coupling of one equivalent of an arylboronic acid, primarily at the more reactive C4 or C6 position.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (2:1) or Toluene/Ethanol/H₂O (4:1:1))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

-

Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the degassed solvent via syringe. The typical concentration is 0.1-0.2 M.

-

Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.

Protocol 2: Di-Arylation of this compound

This protocol is for the coupling of two equivalents of an arylboronic acid, targeting the C4 and C6 positions.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 4-5 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (2:1) or Toluene/Ethanol/H₂O (4:1:1))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Follow steps 1-4 from Protocol 1, adjusting the stoichiometry of the arylboronic acid and base.

-

Heat the reaction mixture at a temperature of 90-120 °C. The reaction time will likely be longer than for mono-arylation.

-

Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate.

-

Follow the work-up and purification steps as described in Protocol 1 to isolate the di-arylated product.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki cross-coupling reactions of related chloropyrimidines, which can serve as a reference for optimizing the reactions of this compound.

Table 1: Conditions for Regioselective Mono-Arylation of Dichloropyrimidines [1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |

| 2 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 72 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 85 |

Table 2: Conditions for Double Suzuki Coupling of 2,4-Dichloropyrimidine [2]

| Entry | First Boronic Acid | Second Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | p-Methoxyphenyl | Pd(PPh₃)₄ (2.7 + 1.3) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 + 12 | 84 |

| 2 | p-Methoxyphenyl | Phenyl | Pd(PPh₃)₄ (2.7 + 1.3) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 + 12 | 39 |

| 3 | p-Fluorophenyl | p-Methoxyphenyl | Pd(PPh₃)₄ (2.7 + 1.3) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 + 12 | 65 |

Table 3: Site-Selective Suzuki Coupling of 2,4,5,6-Tetrachloropyrimidine [3]

| Entry | Boronic Acid (equiv.) | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid (1.0) | 6-Phenyl-2,4,5-trichloropyrimidine | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 60 | 2 | 97 |

| 2 | Phenylboronic acid (2.0) | 4,6-Diphenyl-2,5-dichloropyrimidine | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 85 |

| 3 | Phenylboronic acid (3.0) | 2,4,6-Triphenyl-5-chloropyrimidine | Pd(PPh₃)₂Cl₂ (5.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80 |

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: Utilizing 4,5,6-Trichloropyrimidin-2-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry for the development of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. 4,5,6-Trichloropyrimidin-2-amine is a highly functionalized starting material that offers a unique opportunity for the synthesis of diverse libraries of kinase inhibitors. The three chlorine atoms provide multiple reaction sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of this compound as a scaffold for the synthesis of potential kinase inhibitors, with a focus on targeting Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.

Synthetic Strategy Overview

The synthetic approach to utilizing this compound as a scaffold for kinase inhibitors primarily relies on sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4, C5, and C6 positions of the pyrimidine ring exhibit differential reactivity, which can be exploited to achieve regioselective substitution. Generally, the chlorine at the C4 position is the most susceptible to nucleophilic attack, followed by the C6 and then the C5 position. This reactivity profile allows for a stepwise introduction of different amine or other nucleophilic groups.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5,6-dichloro-N-aryl-pyrimidin-4-amine (Intermediate I)

This protocol describes the selective substitution of the C4 chlorine of this compound with an aromatic amine.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-amino-5,6-dichloro-N-aryl-pyrimidin-4-amine.

Protocol 2: Synthesis of 2,N4-Diaryl-5-chloro-pyrimidine-4,6-diamine (Intermediate II)

This protocol details the substitution of the C6 chlorine of Intermediate I.

Materials:

-

2-Amino-5,6-dichloro-N-aryl-pyrimidin-4-amine (Intermediate I)

-

Second amine (e.g., 3-aminopyrrolidine derivative)

-

Triethylamine (TEA)

-

1-Pentanol

-

Water

-

Dichloromethane (DCM)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, dissolve 2-amino-5,6-dichloro-N-aryl-pyrimidin-4-amine (1.0 eq) and the second amine (1.2 eq) in 1-pentanol.

-

Add triethylamine (2.0 eq) to the mixture.

-

Heat the reaction mixture to 120 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the mixture into water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Purify the crude solid by silica gel column chromatography using a gradient of DCM and methanol to yield the desired 2,N4-diaryl-5-chloro-pyrimidine-4,6-diamine.

Protocol 3: Synthesis of Final Kinase Inhibitors

The final step involves the substitution or coupling at the C5 position.

Option A: Nucleophilic Aromatic Substitution

Materials:

-

2,N4-Diaryl-5-chloro-pyrimidine-4,6-diamine (Intermediate II)

-

Third amine (e.g., piperazine derivative)

-

Triethylamine

-

1-Pentanol

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of Intermediate II (1.0 eq) and the third amine (2.0 eq) in 1-pentanol is heated at 140 °C for 2-4 hours.[2]

-

After cooling, the reaction mixture is diluted with brine and extracted with ethyl acetate.[2]

-

The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.[2]

-

The filtrate is concentrated, and the residue is purified by silica gel column chromatography to afford the final product.[2]

Option B: Suzuki Cross-Coupling

Materials:

-

2,N4-Diaryl-5-chloro-pyrimidine-4,6-diamine (Intermediate II)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a degassed solution of Intermediate II (1.0 eq) and the boronic acid (1.5 eq) in a 1,4-dioxane/water mixture, add the palladium catalyst (0.1 eq) and base (3.0 eq).

-

Heat the mixture under an inert atmosphere at 100 °C for 8-16 hours.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.

Application in Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression has been linked to various cancers. Several pyrimidine-based inhibitors have been developed to target Aurora kinases. The 2-aminopyrimidine scaffold is a key feature of many potent Aurora kinase inhibitors.

Aurora Kinase Signaling Pathway

Inhibition of Aurora A and B kinases disrupts multiple stages of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified Aurora kinase signaling pathway in mitosis.

Biochemical Kinase Inhibition Assay Protocol

This protocol describes a luminescence-based assay to determine the in vitro potency (IC50) of the synthesized compounds against a target kinase (e.g., Aurora A). The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.

Materials:

-

Recombinant human Aurora A kinase

-

Peptide substrate (e.g., Kemptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Synthesized compounds dissolved in DMSO

-

Luminescence-based ATP detection kit

-

White, opaque 384-well assay plates

-

Multichannel pipettor

-

Plate shaker

-

Luminometer

Assay Workflow:

Caption: Workflow for the luminescence-based kinase inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

-

Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only control (for 0% inhibition), and a known potent inhibitor as a positive control to the wells of a 384-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, Aurora A kinase, and the peptide substrate at their optimized concentrations.

-

Reaction Initiation: Dispense the kinase reaction mixture into each well. Then, add ATP to initiate the kinase reaction. Include a "no kinase" control for 100% inhibition.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of the synthesized compounds should be summarized in a table for easy comparison.

Table 1: Inhibitory Activity of Synthesized Compounds against Aurora Kinase A

| Compound ID | R1 | R2 | R3 | Aurora A IC50 (nM) |

| Example-1 | 4-Fluorophenyl | 1-Methylpiperazinyl | H | 150 |

| Example-2 | 4-Fluorophenyl | (S)-3-aminopyrrolidin-1-yl | H | 85 |

| Example-3 | 3-Chlorophenyl | 1-Ethylpiperazinyl | Phenyl | 220 |

| Example-4 | 3-Chlorophenyl | Morpholin-4-yl | 4-Methoxyphenyl | 310 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a valuable and versatile scaffold for the synthesis of novel kinase inhibitors. The strategic and sequential modification of the chloro substituents allows for the creation of diverse chemical libraries with the potential to yield potent and selective inhibitors against various kinase targets, including the therapeutically relevant Aurora kinases. The provided protocols offer a foundational framework for researchers to explore the potential of this scaffold in their drug discovery efforts.

References

Application Notes and Protocols: Step-by-Step Guide to Nucleophilic Aromatic Substitution on 4,5,6-Trichloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing nucleophilic aromatic substitution (SNAr) reactions on 4,5,6-trichloropyrimidin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive sites, allowing for the synthesis of a diverse range of substituted pyrimidine derivatives. These application notes include detailed experimental protocols, a summary of reaction outcomes, and a discussion of the underlying principles of regioselectivity.

Introduction to Nucleophilic Aromatic Substitution on Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast number of biologically active compounds, including several approved drugs. The modification of the pyrimidine ring through the introduction of various functional groups is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient heteroaromatic systems like pyrimidines. The presence of multiple chlorine atoms on the this compound substrate activates the ring towards nucleophilic attack, enabling the displacement of chloride ions by a variety of nucleophiles.

The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The regioselectivity of the substitution is governed by a combination of electronic and steric factors. In the case of this compound, the electron-donating 2-amino group and the electron-withdrawing chloro substituents create a unique reactivity profile that can be exploited for selective functionalization.

Experimental Protocols

Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Protocol 1: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)

This protocol describes the selective monosubstitution of this compound with sodium methoxide to yield 2-amino-4,5-dichloro-6-methoxypyrimidine.[1]

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H2O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol at room temperature, add a solution of sodium methoxide (1.1 eq) in methanol dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction (typically 2-4 hours), concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2-amino-4,5-dichloro-6-methoxypyrimidine.

Protocol 2: General Procedure for Reaction with Amine Nucleophiles